molecular formula C18H16ClN3O3S B2661444 ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-18-4

ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2661444
CAS No.: 864927-18-4
M. Wt: 389.85
InChI Key: XWTXFRHUZAHAHM-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule that contains several functional groups, including an amide, a cyano group, and a carboxylate ester. It also features a thieno[2,3-c]pyridine core, which is a bicyclic heterocycle containing sulfur and nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thieno[2,3-c]pyridine core, followed by functionalization with the appropriate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core, with the various functional groups attached at the appropriate positions. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of its functional groups. For example, the amide and ester groups could undergo hydrolysis, while the cyano group could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the compound’s solubility would be affected by the polar amide and ester groups, while its melting and boiling points would be influenced by its molecular weight and the presence of intermolecular forces .

Scientific Research Applications

Synthesis Methodologies

Research has delved into innovative synthesis methodologies involving this compound. For instance, a phosphine-catalyzed [4 + 2] annulation process has been developed to synthesize highly functionalized tetrahydropyridines, utilizing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates has been explored, revealing insights into their spectral-fluorescent properties and chemical structure correlations (Ershov et al., 2019).

Photophysical Properties

The photophysical properties of thieno[2,3-b]pyridine derivatives have been systematically studied, revealing a correlation between their spectral-fluorescent properties and chemical structure. This research offers a foundation for further exploration of these compounds in various scientific applications, potentially including organic electronics and fluorescence-based sensors (Ershov et al., 2019).

Future Directions

Given the biological activity exhibited by many thieno[2,3-c]pyridine derivatives , this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, investigation of its biological activity, and exploration of its potential uses in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-7-6-13-14(9-20)17(26-15(13)10-22)21-16(23)11-4-3-5-12(19)8-11/h3-5,8H,2,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXFRHUZAHAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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